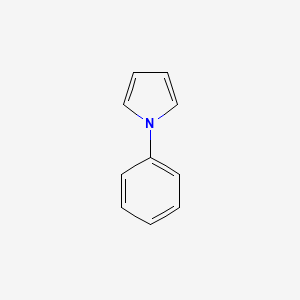

1-Phenylpyrrole

Übersicht

Beschreibung

1-Phenylpyrrole is an organic compound with the molecular formula C₁₀H₉N. It is a derivative of pyrrole, where a phenyl group is attached to the nitrogen atom of the pyrrole ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Phenylpyrrole can be synthesized through several methods. One common method involves the reaction of pyrrole with phenyl halides in the presence of a palladium catalyst. For example, the cross-coupling of bromobenzene with 1-pyrrolylzinc chloride in the presence of a palladium catalyst yields this compound . Another method involves the reaction of acetophenone oxime with acetylene in the presence of potassium hydroxide and dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of palladium-catalyzed cross-coupling reactions is particularly favored due to its efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Phenylpyrrole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyrrole ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and alkyl halides are commonly used.

Major Products:

Oxidation: Oxidized pyrrole derivatives.

Reduction: Dihydropyrrole derivatives.

Substitution: Various substituted phenylpyrrole derivatives.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Fungicidal Properties

1-Phenylpyrrole derivatives, particularly fludioxonil and fenpiclonil, are widely recognized as potent fungicides. They exhibit broad-spectrum antifungal activity by inhibiting multiple stages of fungal development, including:

- Spore Germination : The compounds prevent the initial germination of fungal spores.

- Mycelial Growth : They inhibit the elongation of germ tubes and the overall growth of mycelium.

Research indicates that these fungicides act on intracellular processes, leading to swollen hyphae and increased branching due to their effects on cell wall biosynthesis and turgor pressure within fungal cells .

Mechanism of Action

The primary mechanism involves the inhibition of triosephosphate isomerase (TPI), which results in the accumulation of methylglyoxal (MG). This accumulation activates the high osmolarity glycerol (HOG) pathway, leading to cell death in fungi such as Candida albicans and Neurospora crassa . The rapid intracellular accumulation of these compounds suggests passive diffusion through fungal membranes, which enhances their efficacy as fungicides .

Medicinal Chemistry

Biochemical Interactions

This compound has been studied for its interactions with various biological targets. For instance, it has been shown to inhibit cytochrome P450-dependent monooxygenase activity in rat liver microsomes, indicating potential implications for drug metabolism and toxicity studies .

Drug Design

Recent studies have focused on optimizing this compound derivatives for specific enzymatic inhibition. For example, structure-based drug design has led to the identification of potent inhibitors of Notum, an enzyme involved in Wnt signaling pathways. This optimization process demonstrated that modifications to the this compound scaffold could yield compounds with favorable pharmacokinetic properties and significant inhibitory activity against Notum .

Chemical Research

Stark Effect Studies

Research into the physical chemistry of this compound has revealed insights into its electronic properties through Stark effect studies. These studies help understand how molecular interactions can influence the compound's reactivity and stability under different conditions .

Case Studies and Research Findings

| Study | Application | Key Findings |

|---|---|---|

| Jespers et al., 1994 | Fungicide Efficacy | Demonstrated rapid accumulation of fenpiclonil in fungi, leading to cell death via membrane hyperpolarization. |

| Pillonel & Meyer, 1997 | Protein Kinase Inhibition | Found that phenylpyrroles inhibited protein kinase activities in Neurospora crassa, suggesting targets beyond TPI. |

| Tristan et al., 2019 | Mechanism Elucidation | Identified TPI as a direct target for phenylpyrrole fungicides, linking methylglyoxal stress to altered kinase activity in fungi. |

Wirkmechanismus

The mechanism of action of 1-phenylpyrrole involves its interaction with various molecular targets. For instance, it inhibits cytochrome P-450 dependent monooxygenase activity by binding to the enzyme and preventing its normal function . In antifungal applications, phenylpyrrole analogues disrupt fungal cell membranes and interfere with osmotic signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

2-Phenylpyrrole: Similar to 1-phenylpyrrole but with the phenyl group attached to the second position of the pyrrole ring.

Fludioxonil: A phenylpyrrole analogue used as an antifungal agent.

Fenpiclonil: Another phenylpyrrole analogue with antifungal properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit cytochrome P-450 enzymes and its use in various industrial applications highlight its versatility and importance in scientific research .

Biologische Aktivität

1-Phenylpyrrole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antifungal and anticancer research. This article delves into the biological mechanisms, efficacy, and potential applications of this compound, supported by data tables and research findings.

Overview of this compound

This compound is a structural analog of the natural antifungal compound pyrrolnitrin. It exhibits significant antifungal properties and has been studied extensively for its mechanism of action against various fungal pathogens. The compound's ability to inhibit fungal growth makes it a candidate for agricultural applications as a fungicide.

The primary mode of action of phenylpyrroles, including this compound, involves the inhibition of triosephosphate isomerase (TPI), an enzyme critical for fungal metabolism. This inhibition leads to the accumulation of methylglyoxal (MG), which activates stress response pathways in fungi, ultimately resulting in cell death .

Key Findings on Mechanism:

- Inhibition of TPI : Phenylpyrroles directly inhibit TPI, causing increased levels of MG, which alters histidine kinase activity and activates the High Osmolarity Glycerol (HOG) pathway .

- Cellular Effects : Treatment with phenylpyrroles results in swollen hyphae, increased ramifications, and apical lysis, indicating disruption in cell wall biosynthesis and intra-hyphal turgor .

- Membrane Potential Changes : The compounds also induce hyperpolarization of the plasma membrane in fungi, affecting ion flux and mitochondrial function .

Antifungal Activity

Numerous studies have demonstrated the broad-spectrum antifungal activity of this compound against various phytopathogenic fungi. The following table summarizes the antifungal efficacy against selected fungal strains:

| Fungal Strain | Concentration (μg/mL) | % Inhibition |

|---|---|---|

| Rhizoctonia cerealis | 50 | >90 |

| Sclerotinia sclerotiorum | 50 | >60 |

| Fusarium oxysporum | 50 | 70 |

| Cercospora arachidicola | 50 | 65 |

The data indicates that this compound exhibits potent antifungal activity, particularly against Rhizoctonia cerealis and Sclerotinia sclerotiorum, making it a viable candidate for developing new fungicides .

Case Studies

- Fludioxonil as a Model Compound : Fludioxonil, a well-known phenylpyrrole fungicide, was shown to induce stress responses in fungi through TPI inhibition. Studies indicated that fludioxonil treatment caused significant alterations in cellular metabolism leading to fungal cell death .

- Optimization Studies : Recent research focused on optimizing phenylpyrrole derivatives for enhanced antifungal activity. A fragment library screening identified potent inhibitors of Notum enzymatic activity, which plays a role in Wnt signaling pathways—an important target in cancer research . This shows the versatility of phenylpyrrole derivatives beyond antifungal applications.

Eigenschaften

IUPAC Name |

1-phenylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZGAZKEOUKLBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79799-71-6 | |

| Record name | 1H-Pyrrole, 1-phenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79799-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60212905 | |

| Record name | 1-Phenylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635-90-5 | |

| Record name | 1-Phenylpyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylpyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylpyrrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16581 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylpyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYLPYRROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OD6N6545H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.